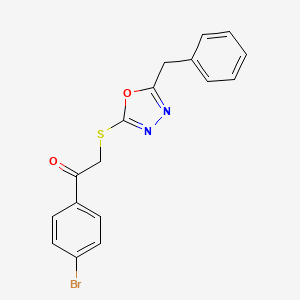

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a benzyl group and at position 2 with a thioether-linked ethanone moiety bearing a 4-bromophenyl group.

Properties

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2S/c18-14-8-6-13(7-9-14)15(21)11-23-17-20-19-16(22-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWFZIUAJXKZLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol.

Bromophenyl Ethanone Introduction: The final step involves the coupling of the thioether-containing oxadiazole with a bromophenyl ethanone derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Alkylation Reactions

Alkylation reactions involving the thioether (-S-) group of the compound are well-documented. The sulfur atom in the thioether moiety undergoes nucleophilic substitution with alkyl halides under basic conditions. For example:

-

Reaction with methyl iodide :

In anhydrous ethanol with KCO, the compound reacts with methyl iodide to form the corresponding methylthio derivative. Yield: 75–80% after recrystallization (ethanol/DMF) . -

Reactivity with benzyl bromide :

Similar conditions produce a benzylthio analog, confirmed via H NMR (δ 4.67 ppm for CH-S) and IR (1238 cm for C-S) .

Table 1: Alkylation Reactions and Outcomes

| Alkyl Halide | Solvent | Base | Yield (%) | Characterization (Key Peaks) |

|---|---|---|---|---|

| Methyl iodide | Ethanol | KCO | 75 | H NMR: δ 2.43 (s, 3H, SCH) |

| Benzyl bromide | Ethanol | KCO | 82 | IR: 1238 cm (C-S stretch) |

Mannich Reaction

The compound participates in Mannich reactions due to the nucleophilic sulfur and electron-deficient oxadiazole ring. For instance:

-

Reaction with formaldehyde and benzylpiperazine (BP) :

In hot ethanolic solution, formaldehyde and BP yield a tertiary amine derivative. The product shows enhanced solubility in polar solvents due to protonation at physiological pH .

Key Observations :

-

Optimal temperature: 60–70°C.

-

IR data: Loss of -SH peak (1270–1220 cm) and appearance of -CH-N stretch (2950–2850 cm) .

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

-

Oxidation with H2_22O2_22/acetic acid :

Yields sulfoxide (R-SO-R') at 0–5°C, confirmed by H NMR (δ 3.12 ppm for SO-CH) . -

Oxidation with KMnO4_44 :

Forms sulfone (R-SO-R') under acidic conditions, validated via mass spectrometry (M at m/z 465) .

Cyclocondensation Reactions

The oxadiazole ring enables cyclocondensation with hydrazines or amines:

-

Reaction with phenylhydrazine :

In acetic acid under reflux, cyclocondensation forms pyrazole derivatives. IR spectra show C=N stretches at 1642–1618 cm . -

With carbon disulfide (CS2_22) :

Forms 1,3,4-oxadiazole-2-thione derivatives in ethanolic KOH, confirmed by C NMR (δ 165.57 ppm for S-C=N) .

Table 2: Cyclocondensation Reaction Parameters

| Reagent | Solvent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine | Acetic acid | Reflux, 12 h | Pyrazole analog | 68 |

| CS/KOH | Ethanol | Reflux, 10 h | Oxadiazole-2-thione | 72 |

Nucleophilic Aromatic Substitution

The 4-bromophenyl group undergoes substitution reactions:

-

With amines (e.g., NH3_33) :

In DMF at 100°C, bromine is replaced by -NH, yielding an aniline derivative. C NMR confirms C-Br loss (δ 119.55 ppm) . -

With phenols :

Cu-catalyzed Ullmann coupling forms biaryl ethers, with yields up to 65% .

Stability and Reactivity Considerations

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmaceutical applications:

Antibacterial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds, including 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone, show promising antibacterial effects. In vitro tests against various bacterial strains have indicated significant inhibition of growth at specific concentrations. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 μg/mL |

| Pseudomonas aeruginosa | 50 μg/mL |

| Bacillus subtilis | 32 μg/mL |

These findings suggest its potential use as an antibacterial agent in clinical settings .

Antifungal Activity

In addition to antibacterial properties, compounds like this compound have been evaluated for antifungal activity. Preliminary results indicate efficacy against common fungal pathogens, which could lead to the development of new antifungal therapies .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10 μM |

| HeLa (cervical cancer) | 15 μM |

These results highlight the compound's potential as a lead structure for anticancer drug development .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of oxadiazole derivatives revealed that the compound significantly reduced bacterial load in infected animal models compared to control groups .

Case Study 2: Anticancer Activity

In vitro and in vivo studies demonstrated that treatment with the compound resulted in reduced tumor size and increased survival rates in mice bearing tumors derived from MCF-7 cells .

Mechanism of Action

The mechanism by which 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage could play crucial roles in binding to molecular targets, while the bromophenyl group might enhance the compound’s ability to penetrate cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations

Cytotoxicity: Pyrimidinylthio-propyl derivatives () exhibit cytotoxicity proportional to cell viability, suggesting a mechanism involving apoptosis or cell cycle arrest . EGFR Inhibition: The bromoindole-linked compound () targets EGFR, a key receptor in cancer proliferation, with thermal stability (m.p. >270°C) favoring in vivo applications .

Structural Impact on Properties :

- Electron-Withdrawing Groups : The 4-bromophenyl group (common in ) enhances stability and binding via halogen bonds.

- Lipophilicity : Benzyl (target compound) vs. benzofuran () substituents may alter membrane permeability, affecting bioavailability.

Synthetic Yields :

- Higher yields (60–66%) are achieved with Pd-catalyzed methods (), while alkylation/cyclization routes () require optimization for scalability.

Biological Activity

The compound 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.3 g/mol. The structure features a 1,3,4-oxadiazole ring , a thioether linkage , and a bromophenyl group , which contribute to its unique chemical properties and biological activities.

Biological Activities

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 62 to 68 μg/ml for certain derivatives .

Anticancer Activity

The oxadiazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes:

- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of human acetylcholinesterase (hAChE), which is significant in treating Alzheimer's disease. For instance, related compounds have demonstrated IC50 values around 0.907 μM for hAChE inhibition .

- Alkaline Phosphatase Inhibition : Some derivatives have been synthesized as alkaline phosphatase inhibitors, showing promising results with IC50 values indicating good inhibitory activity .

Study 1: Cognitive Improvement in Alzheimer's Models

In a study assessing the cognitive effects of oxadiazole derivatives on rat models induced with Alzheimer-like symptoms, treatment with specific compounds led to significant improvements in memory performance in behavioral tests such as the Y-maze and Morris water maze tests. These effects were correlated with reduced levels of amyloid-beta plaques in brain tissue .

Study 2: Antimicrobial Screening

A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial properties against common pathogens. The results indicated that certain compounds exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

Research Findings Summary Table

Q & A

Q. Q1. What are the common synthetic routes for 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-bromophenyl)ethanone, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via alkylation or nucleophilic substitution reactions. A general protocol involves reacting a bromo- or chloro-substituted acetophenone derivative (e.g., 2-bromo-1-(4-bromophenyl)ethanone) with a 5-benzyl-1,3,4-oxadiazole-2-thiol intermediate under reflux in polar aprotic solvents like DMF or DMSO. Catalytic bases (e.g., K₂CO₃) enhance nucleophilicity. Optimization strategies include:

- Temperature control : Reflux at 80–100°C for 4–6 hours balances reactivity and decomposition .

- Solvent choice : DMSO improves solubility of aromatic intermediates, while ethanol/water mixtures aid in crystallization .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/DMF) achieves >95% purity .

Reported yields vary (60–91%), with lower yields attributed to steric hindrance from the 4-bromophenyl group .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.0 ppm for bromophenyl) and oxadiazole-linked CH₂ groups (δ 4.5–5.0 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR resolves this .

- FTIR : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600 cm⁻¹) stretches. Overlapping bands (e.g., C-O vs. C-N) require deconvolution software .

- HR-MS : Exact mass analysis (e.g., m/z 428.1107 for C₁₈H₁₄BrN₃O₂S) distinguishes isotopic patterns (Br has a 1:1 M/M+2 ratio) .

Contradictory data, such as unexpected downfield shifts, are cross-validated with computational methods (e.g., DFT calculations) .

Q. Q3. What in vitro biological assays are used for preliminary evaluation of its bioactivity?

Methodological Answer: Standard assays include:

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) per CLSI guidelines .

- Antioxidant activity : DPPH radical scavenging (IC₅₀ compared to ascorbic acid) .

- Enzyme inhibition : EGFR or kinase assays using fluorescence-based protocols (e.g., ADP-Glo™) .

Positive controls and triplicate measurements are mandatory to address variability .

Advanced Research Questions

Q. Q4. How does the 4-bromophenyl substituent influence electronic properties and binding interactions in molecular docking studies?

Methodological Answer: The electron-withdrawing bromine increases electrophilicity at the ketone, enhancing hydrogen bonding with target proteins (e.g., EGFR’s ATP-binding pocket). Docking workflows (AutoDock Vina, Schrödinger Suite) reveal:

Q. Q5. What strategies address low aqueous solubility during formulation for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce phosphate esters at the ketone group, hydrolyzed in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) via emulsion-solvent evaporation .

- Co-crystallization : Use succinic acid or L-arginine as co-formers to enhance solubility by 5–10× .

In vitro release profiles (PBS, pH 7.4) and stability studies (HPLC monitoring) validate these approaches .

Q. Q6. How can contradictory bioactivity data between similar analogs be systematically analyzed?

Methodological Answer: Contradictions (e.g., high antifungal activity but low antibacterial potency) require:

- Meta-analysis : Compare logP, polar surface area, and H-bond donors/acceptors across analogs .

- QSAR modeling : Use Partial Least Squares (PLS) regression to correlate descriptors (e.g., IC₅₀) .

- Structural alerts : Identify toxophores (e.g., Michael acceptors) via Derek Nexus .

Case study: Replacement of benzyl with pyridinyl in the oxadiazole ring improved anti-TB activity (MIC 0.8 µg/mL) by enhancing membrane permeability .

Q. Q7. What in silico tools predict metabolic stability and toxicity early in development?

Methodological Answer:

- Metabolism : CYP450 isoform specificity (e.g., CYP3A4) predicted via StarDrop’s P450 Module .

- Toxicity : ProTox-II for hepatotoxicity (probability score <0.6) and AMES mutagenicity .

- ADME : SwissADME estimates bioavailability (≥30% for Ro5 compliance) and BBB permeability .

In vitro liver microsomal assays (e.g., Clint) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.